



Application Notes and Protocols for N-Propionylglycine Quantification in Human Urine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionylglycine is an acylglycine that serves as a crucial secondary biomarker for the inborn error of metabolism known as propionic acidemia.[1][2] This rare genetic disorder is caused by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase.[1][2] The enzymatic block leads to the accumulation of propionyl-CoA, which is then alternatively metabolized, in part through conjugation with glycine by the enzyme glycine N-acyltransferase, to form N-Propionylglycine that is subsequently excreted in the urine.[1][3] Therefore, the accurate and reliable quantification of N-Propionylglycine in urine is a key component in the diagnosis and monitoring of propionic acidemia.

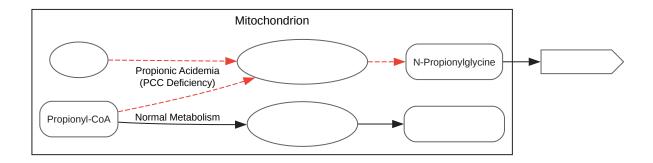
These application notes provide detailed protocols for the preparation of human urine samples for the quantification of N-Propionylglycine using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway

In a healthy individual, propionyl-CoA is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in propionic acidemia, this enzyme is deficient, leading to an accumulation of propionyl-CoA. The body attempts to detoxify this excess by shunting it into



an alternative pathway where it is conjugated with glycine to form N-Propionylglycine, which is then excreted in the urine.



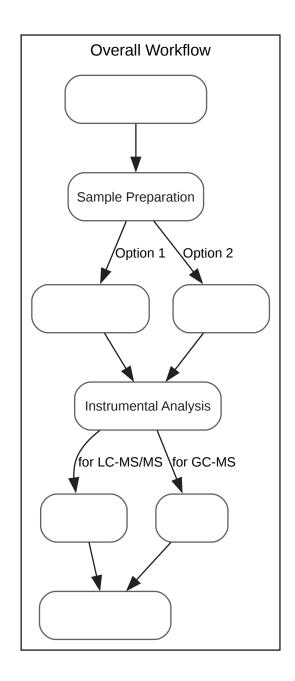
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Metabolic pathway of N-Propionylglycine formation in propionic acidemia.

Experimental Workflows

The overall workflow for the quantification of N-Propionylglycine in urine involves sample collection, preparation, and analysis. The sample preparation step is critical and differs significantly between LC-MS/MS and GC-MS methodologies.





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High-level overview of the analytical workflow.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the quantification of N-Propionylglycine in urine.



Parameter	LC-MS/MS ("Dilute- and-Shoot")	LC-MS/MS (Solid- Phase Extraction)	GC-MS (Silylation)
Linearity (r²)	>0.99	>0.99	>0.99
Limit of Detection (LOD)	~0.01 ng/mL[4][5]	Dependent on extraction efficiency	0.03-0.34 mmol/mol creatinine (for similar organic acids)
Limit of Quantitation (LOQ)	~0.05 ng/mL[4][5]	Dependent on extraction efficiency	<5 nmole (for similar organic acids)
Precision (%RSD)	<15%[6]	<15%	<10%
Accuracy (%Recovery)	90-110%	90-110%	90-110%
Reference Range	0.0609–0.6300 umol/mmol creatinine[7]	0.0609–0.6300 umol/mmol creatinine[7]	0.0609–0.6300 umol/mmol creatinine[7]

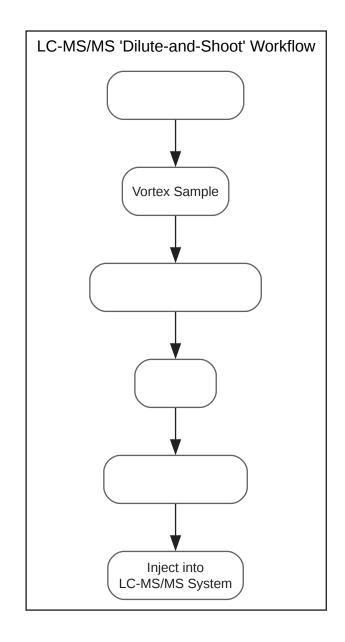
Experimental Protocols Sample Collection and Storage

- Collection: Collect a random urine specimen in a clean, sterile container. No preservatives are required.
- Storage: For short-term storage (up to 72 hours), samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or -80°C to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.

Protocol 1: LC-MS/MS Sample Preparation ("Dilute-and-Shoot")

This method is rapid and requires minimal sample handling.





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Workflow for the 'Dilute-and-Shoot' LC-MS/MS sample preparation.

Materials:

- Urine sample
- Internal Standard (e.g., N-Propionylglycine-d3) solution in a suitable solvent (e.g., 50:50 acetonitrile:water)
- Microcentrifuge tubes (1.5 mL)



- Autosampler vials with inserts
- Pipettes and tips
- Microcentrifuge
- Vortex mixer

Procedure:

- If the urine sample is frozen, thaw it completely at room temperature or in a water bath at 37°C.
- Vortex the urine sample for 10-15 seconds to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, combine 10 μ L of the urine sample with 990 μ L of the internal standard solution. This represents a 1:100 dilution. The dilution factor may need to be optimized based on the expected concentration of N-Propionylglycine and the sensitivity of the instrument.
- Vortex the mixture for 10-15 seconds.
- Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
- Carefully transfer the supernatant to an autosampler vial.
- The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Sample Preparation with Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can reduce matrix effects and improve assay robustness.

Materials:

Urine sample



- Internal Standard (e.g., N-Propionylglycine-d3)
- SPE cartridges (e.g., mixed-mode anion exchange)
- SPE manifold
- Methanol (conditioning solvent)
- Water (equilibration solvent)
- Ammonium hydroxide (wash solvent)
- Formic acid in an organic solvent (elution solvent)
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent (e.g., mobile phase)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials with inserts
- Pipettes and tips
- Vortex mixer

Procedure:

- Sample Pre-treatment:
 - Thaw and vortex the urine sample as described in Protocol 1.
 - In a microcentrifuge tube, add a known amount of internal standard to 1 mL of urine.
 - $\circ~$ Acidify the sample by adding 10 μL of formic acid.
- SPE Cartridge Conditioning:
 - Place the SPE cartridges on the manifold.



- Pass 1 mL of methanol through each cartridge.
- Pass 1 mL of water through each cartridge. Do not allow the cartridges to dry out.
- Sample Loading:
 - Load the pre-treated urine sample onto the conditioned SPE cartridge.
 - Allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 drop per second).

Washing:

- Wash the cartridge with 1 mL of water to remove unretained interfering compounds.
- Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove weakly bound interferences.

Elution:

- Elute the N-Propionylglycine and internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - \circ Reconstitute the dried residue in 100 μ L of the initial mobile phase.
 - Vortex for 30 seconds to ensure complete dissolution.
- Final Preparation:
 - Transfer the reconstituted sample to an autosampler vial.
 - The sample is now ready for injection into the LC-MS/MS system.

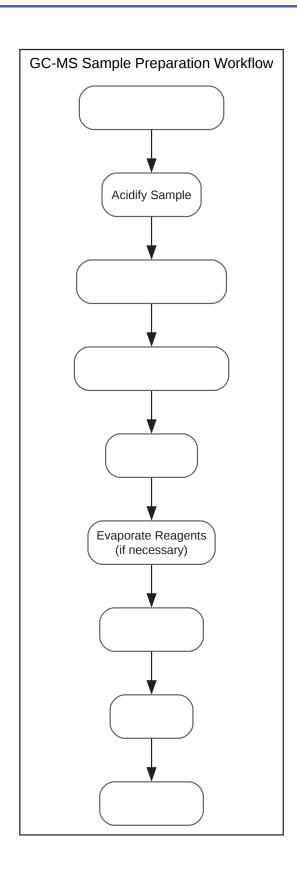




Protocol 3: GC-MS Sample Preparation with Liquid-Liquid Extraction and Silylation

This protocol is necessary for the analysis of N-Propionylglycine by GC-MS, as the derivatization step increases the volatility of the analyte.





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Workflow for GC-MS sample preparation with derivatization.



Materials:

• Urine sample

- ·
- Internal Standard (e.g., a stable isotope-labeled organic acid)
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane
 BSTFA + 1% TMCS)
- Pyridine
- Hexane
- · Glass test tubes with screw caps
- · GC-MS vials with inserts
- · Pipettes and tips
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- · Heating block

Procedure:

• Sample Preparation:



- In a glass test tube, combine 1 mL of urine with a known amount of internal standard.
- \circ Add 100 µL of concentrated HCl to acidify the sample to a pH of approximately 1.
- Saturate the aqueous phase by adding solid NaCl.
- Liquid-Liquid Extraction:
 - Add 4 mL of ethyl acetate to the tube.
 - Cap the tube and vortex vigorously for 2 minutes.
 - Centrifuge at 2,000 x g for 5 minutes to separate the phases.
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
 - Repeat the extraction with another 4 mL of ethyl acetate and combine the organic layers.
 - Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
- Evaporation:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:
 - \circ To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
 - Cap the tube tightly and heat at 60°C for 30 minutes in a heating block.
- Final Preparation:
 - Allow the tube to cool to room temperature.
 - The sample can be directly transferred to a GC-MS vial with an insert for analysis, or the derivatization reagents can be evaporated and the residue reconstituted in hexane.
 - The sample is now ready for injection into the GC-MS system.



Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to validate the chosen method inhouse to ensure it meets the required performance characteristics for the intended application.

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